SIC5-6
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Overview
Description
SIC5-6 is a potent inhibitor of Separase, a substantial cysteine protease implicated in critical cellular processes such as chromosome segregation during mitosis and meiosis, DNA damage repair, centrosome disengagement and duplication, as well as spindle stabilization and elongation . Given its overexpression in many solid cancers, Separase presents an attractive target for chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SIC5-6 involves the reaction of 3,3’-(1-((4-Iodophenyl)sulfonyl)piperidine-4,4’diyl)bis(1H-indole) with appropriate reagents under controlled conditions . The compound is typically prepared in a laboratory setting using standard organic synthesis techniques, including the use of solvents like dimethyl sulfoxide (DMSO) and various purification steps to ensure high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves scaling up the laboratory synthesis methods, ensuring stringent quality control and adherence to safety regulations .
Chemical Reactions Analysis
Types of Reactions
SIC5-6 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
SIC5-6 has a wide range of scientific research applications, including:
Mechanism of Action
SIC5-6 exerts its effects by inhibiting Separase, a large cysteine protease involved in chromosome segregation during mitosis and meiosis, DNA damage repair, centrosome disengagement and duplication, spindle stabilization, and elongation . The inhibition of Separase disrupts these critical cellular processes, leading to defects in chromosome segregation and potential cell death, making it an attractive target for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Separase Inhibitors: Other compounds that inhibit Separase include small molecule inhibitors and peptides designed to target the active site of the enzyme.
Cysteine Protease Inhibitors: Compounds that inhibit other cysteine proteases, such as caspase inhibitors.
Uniqueness of SIC5-6
This compound is unique due to its high potency and specificity for Separase, making it a valuable tool for studying the enzyme’s role in cellular processes and its potential as a chemotherapeutic target . Unlike some other inhibitors, this compound does not inhibit related proteases like caspase-1, highlighting its selectivity .
Properties
Molecular Formula |
C27H24IN3O2S |
---|---|
Molecular Weight |
581.5 g/mol |
IUPAC Name |
3-[4-(1H-indol-3-yl)-1-(4-iodophenyl)sulfonylpiperidin-4-yl]-1H-indole |
InChI |
InChI=1S/C27H24IN3O2S/c28-19-9-11-20(12-10-19)34(32,33)31-15-13-27(14-16-31,23-17-29-25-7-3-1-5-21(23)25)24-18-30-26-8-4-2-6-22(24)26/h1-12,17-18,29-30H,13-16H2 |
InChI Key |
JRVKJWXBSOQUOI-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)S(=O)(=O)C6=CC=C(C=C6)I |
Canonical SMILES |
C1CN(CCC1(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)S(=O)(=O)C6=CC=C(C=C6)I |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SIC5-6; SIC-5-6; SIC 5-6; SIC56; SIC-56; SIC 56; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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